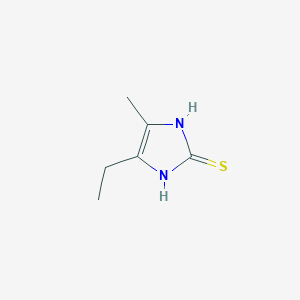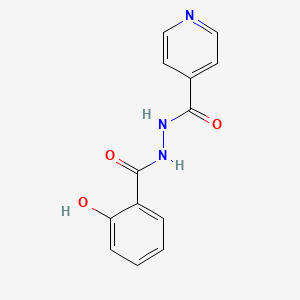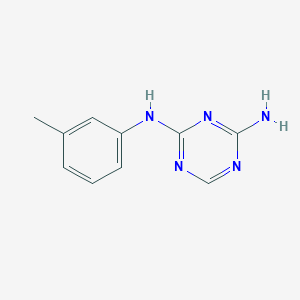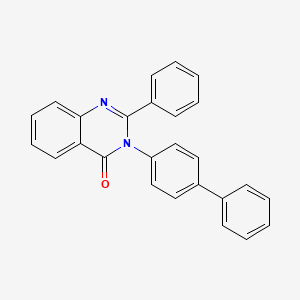
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4th position, a methyl group at the 5th position, and a thione group at the 2nd position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .
Scientific Research Applications
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-imidazolethiol: Known for its use in pharmaceuticals as an antithyroid agent.
2-mercapto-1-methylimidazole: Used in the synthesis of various organic compounds.
1,3-dihydro-1-methyl-2H-imidazole-2-thione: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
4-ethyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the thione functionality, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)7-6(9)8-5/h3H2,1-2H3,(H2,7,8,9) |
InChI Key |
VPIVLKVQUPWGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=S)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)

![N'-[(4-chlorophenyl)carbonyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B10876552.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10876555.png)
![2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}-4-methoxyphenol](/img/structure/B10876557.png)
![9-(Tert-butyl)-1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B10876566.png)
![2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine](/img/structure/B10876569.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876571.png)

![3-{8,9-dimethyl-2-[({[(1Z)-1-phenylethylidene]amino}oxy)methyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}propan-1-ol](/img/structure/B10876593.png)
![2-Methylpropyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10876598.png)

![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876608.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10876617.png)
